3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine functionality.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or palladium on carbon for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .
Scientific Research Applications
3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein assembly and molecular recognition motifs.
Medicine: It is used in the development of inhibitors for enzymes such as glucosamine synthase and myosin kinase.
Industry: The compound is utilized in the preparation of peptides with metal complexing groups.
Mechanism of Action
The mechanism of action of 3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid
- 3-Amino-(tert-butoxycarbonyl)-L-alanine
Uniqueness
3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid is unique due to its specific structure, which includes an ethoxy-phenyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-11-21-13-7-4-12(5-8-13)6-9-14(18)19/h4-5,7-8H,6,9-11H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWINYTSDBAVRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.